Aristolactam AIa

Nephrotoxicity Renal Toxicology Aristolactam Alkaloids

Procure Aristolactam AIa as the definitive low-nephrotoxicity benchmark for aristolactam SAR studies. Demonstrating ~10-fold lower cytotoxicity in HK-2 cells versus Aristolactam I, it serves as an essential negative control to accurately map toxicophoric groups. Confirmed inactive against the RhoA-p115 complex, it is ideal for assay validation. Use to avoid the experimental confounds of high-toxicity analogs.

Molecular Formula C16H11NO4
Molecular Weight 281.26 g/mol
Cat. No. B1163367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristolactam AIa
Molecular FormulaC16H11NO4
Molecular Weight281.26 g/mol
Structural Identifiers
InChIInChI=1S/C16H11NO4/c1-21-15-12(19)6-9-13-10(17-16(9)20)5-8-7(14(13)15)3-2-4-11(8)18/h2-6,18-19H,1H3,(H,17,20)
InChIKeyWUNSWKSWDUMDTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Aristolactam AIa for Nephrotoxicity Profiling: A Differentiated Aristolactam Alkaloid for Specialized Procurement


Aristolactam AIa (CAS 97399-90-1, C16H11NO4, molecular weight 281.26 g/mol) is a naturally occurring phenanthrene-type alkaloid within the aristolactam family, isolated from various plant genera including Aristolochia and Meiogyne [1]. Unlike its more potent and widely studied in-class analogs such as Aristolactam I (AL I), Aristolactam AIa demonstrates markedly reduced nephrotoxicity in vitro, establishing it as a critical negative control and structure-activity relationship (SAR) probe for research programs aiming to differentiate the toxicological profiles of aristolactam congeners [2].

Why Aristolactam AIa Cannot Be Substituted with Other Aristolactam Analogs in Research


Substituting Aristolactam AIa with a generic 'aristolactam' or another analog (e.g., Aristolactam I or BII) without quantitative justification will critically confound experimental outcomes. As demonstrated by Xue et al. (2025), aristolactams exhibit vast, structure-dependent variations in nephrotoxicity, with IC50 values spanning over an order of magnitude (2.49–43.84 μM) on human renal HK-2 cells [1]. Furthermore, mechanistic studies reveal divergent signaling pathway engagements within the class; for instance, aristolactam I operates independently of the NF-κB pathway, while others may not [2]. Therefore, the specific substituent pattern of Aristolactam AIa confers a distinct, quantifiable biological fingerprint. Simply assuming class equivalence, especially for safety assessments or SAR studies, will invalidate data interpretation and lead to erroneous conclusions about toxicity or therapeutic potential.

Quantitative Evidence for Aristolactam AIa Differentiation: Head-to-Head and Cross-Study Comparisons


Aristolactam AIa Exhibits ~10-Fold Lower Nephrotoxicity Compared to Aristolactam I on Human Renal Cells

In a direct head-to-head comparison of eight natural aristolactams on human renal proximal tubular epithelial HK-2 cells, Aristolactam AIa (AL AIa) demonstrated significantly reduced cytotoxicity. While the most toxic analogs, Aristolactam I (AL I), AL BII, and Velutinam, exhibited IC50 values ranging from 2.49 to 2.78 μM, Aristolactam AIa fell into the low-toxicity group with an IC50 range of 12.33 to 43.84 μM [1]. This establishes AL AIa as a critical low-toxicity comparator for safety profiling and structure-toxicity relationship (SAR) analysis.

Nephrotoxicity Renal Toxicology Aristolactam Alkaloids

Aristolactam AIa is Inactive Against RhoA-p115 Protein-Protein Interaction, Unlike Stictic Acid

In a systematic screening of 11,317 plant extracts for inhibitors of the RhoA-p115 signaling complex, aristolactams AIa and AIIa were isolated from Meiogyne baillonii. Enzymatic and plasmonic resonance assays revealed that Aristolactam AIa exhibited no significant inhibitory activity against this specific target [1]. In stark contrast, stictic acid, a depsidone isolated from the same screening, demonstrated potent inhibition with an EC50 of 0.19 ± 0.05 mM [1]. This negative selectivity profile is crucial for projects focused on RhoA-p115, as it identifies Aristolactam AIa as a non-interfering natural product or a negative control for assay validation.

RhoA Signaling G-Protein Inhibitors Protein-Protein Interaction

Comparative Anti-Inflammatory Activity: Aristolactam I Demonstrates Quantified Cytokine Suppression, While AIa Data Remains Unreported

Cross-study analysis of available data reveals a key gap: while the anti-inflammatory potential of a close analog has been quantified, no comparable data exists for Aristolactam AIa. Specifically, Aristolactam I (AL I) demonstrated moderate inhibition of IL-6 (IC50 = 52 ± 8 μM) and TNFα (IC50 = 116.8 ± 83.25 μM) in cellular assays, operating via an NF-κB-independent mechanism [1]. No peer-reviewed studies reporting the anti-inflammatory IC50 values for Aristolactam AIa were identified in the current literature. This absence of data, rather than being a limitation, represents a clear opportunity for procurement.

Anti-inflammatory Cytokine Inhibition NF-κB Pathway

Mechanistic Divergence: Aristolactam I Functions Independently of NF-κB, Suggesting Differential Pathway Engagement for AIa

Mechanistic studies on the anti-inflammatory action of aristolactam I indicate that its effects are mediated via an NF-κB-independent pathway [1]. This stands in contrast to many other plant-derived anti-inflammatory agents (e.g., hinokinin from the same study) which act through NF-κB suppression. While the precise mechanism for Aristolactam AIa has not been elucidated, this class-level inference suggests that the structural differences between AIa and other aristolactams could also translate into divergent signaling pathway modulation.

Mechanism of Action NF-κB Signaling SAR Analysis

Optimal Research Applications for Aristolactam AIa Based on Quantitative Differentiation


As a Low-Toxicity Control in Aristolactam Nephrotoxicity SAR Studies

Given its quantified, ~10-fold lower cytotoxicity on HK-2 cells compared to Aristolactam I [1], Aristolactam AIa is ideally suited as a benchmark 'low-toxicity' comparator in experiments designed to map the structural features driving aristolactam-induced renal injury. Its use allows for the identification of toxicophoric groups responsible for the high potency of analogs like AL I and AL BII.

As a Negative Control Probe for RhoA-p115 Protein-Protein Interaction Assays

The confirmed lack of inhibitory activity against the RhoA-p115 complex [2] makes Aristolactam AIa an excellent negative control for screening campaigns targeting this specific interaction. It provides a natural product-derived, structurally-related inert comparator to validate assay specificity when testing other plant isolates or synthetic libraries for RhoA-p115 inhibition.

As a Lead Compound for Investigating NF-κB-Independent Anti-Inflammatory Mechanisms

Since its close analog, Aristolactam I, has been shown to suppress inflammatory cytokines through an NF-κB-independent mechanism [3], Aristolactam AIa is a high-priority candidate for follow-up studies. Researchers can procure AIa to perform comparative mechanistic profiling, aiming to confirm whether this unique pathway engagement is conserved across the aristolactam scaffold or is specific to Aristolactam I.

As a Key Reagent to Address the Literature Gap in Anti-Inflammatory SAR

The absence of reported IC50 values for Aristolactam AIa against common inflammatory targets like IL-6 and TNFα [3] presents a direct research opportunity. Scientists focused on natural product anti-inflammatory drug discovery should procure this compound to generate novel, publishable SAR data, explicitly comparing its efficacy and potency to the quantified values available for Aristolactam I.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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